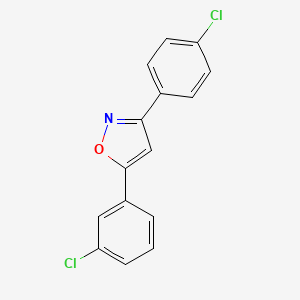
(2R,6R)-2,6-Dimethyloctanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,6R)-2,6-Dimethyloctanedioic acid is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of two methyl groups at the 2nd and 6th positions of the octanedioic acid backbone, both in the R-configuration. Its stereochemistry plays a crucial role in its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2,6-Dimethyloctanedioic acid typically involves chiral resolution techniques or asymmetric synthesis. One common method includes the use of chiral catalysts to induce the desired stereochemistry during the formation of the octanedioic acid backbone. For instance, the preparation of (2R,6R)-hydroxynorketamine, a related compound, involves chiral resolution from racemic norketamine using L-pyroglutamic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale chiral resolution processes or the use of biocatalysts to achieve the desired stereochemistry. These methods ensure high yield and purity, which are essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(2R,6R)-2,6-Dimethyloctanedioic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(2R,6R)-2,6-Dimethyloctanedioic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and developing enzyme inhibitors.
Industry: The compound is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of (2R,6R)-2,6-Dimethyloctanedioic acid involves its interaction with specific molecular targets and pathways. For instance, its chiral centers allow it to fit into enzyme active sites, influencing enzyme activity and metabolic pathways. The compound may also interact with receptors and other proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,6R)-2,6-Dimethyloctanedioic acid include:
- (2R,6R)-hydroxynorketamine
- (2R,6R)-2,6-Diaminoheptanedioic acid
- (2R,6R)-2,6-Diphenyl-tetrahydro-pyran-4-one
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of methyl groups at the 2nd and 6th positions. This unique structure imparts distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
CAS No. |
891195-46-3 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(2R,6R)-2,6-dimethyloctanedioic acid |
InChI |
InChI=1S/C10H18O4/c1-7(6-9(11)12)4-3-5-8(2)10(13)14/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14)/t7-,8-/m1/s1 |
InChI Key |
YXTSFTNUPXGYDZ-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@H](CCC[C@@H](C)C(=O)O)CC(=O)O |
Canonical SMILES |
CC(CCCC(C)C(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


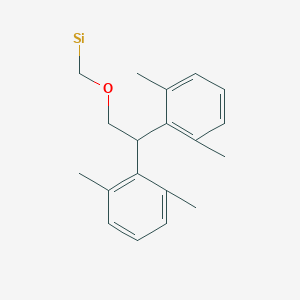
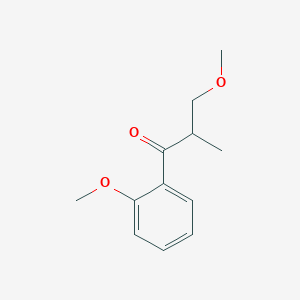
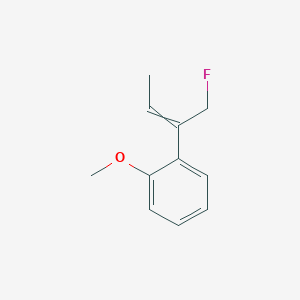
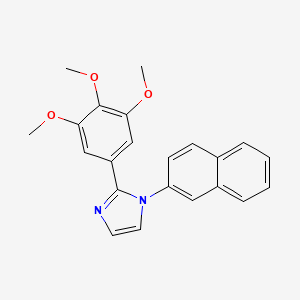

![(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol](/img/structure/B12598975.png)
![3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol](/img/structure/B12598977.png)
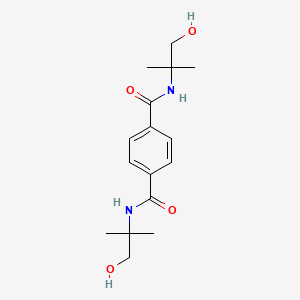

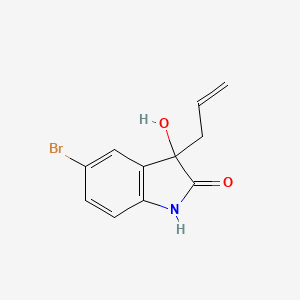
![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12599012.png)
![N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride](/img/structure/B12599034.png)
![N-(3-Chloroisoquinolin-5-yl)-N'-[(3,4-dichlorophenyl)methyl]urea](/img/structure/B12599038.png)
